Cas no 1977495-97-8 (Trilaciclib hydrochloride)

Trilaciclib hydrochloride is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), developed to mitigate chemotherapy-induced myelosuppression. Its primary mechanism involves transiently arresting hematopoietic stem and progenitor cells in the G1 phase, thereby reducing DNA damage and enhancing recovery post-chemotherapy. Clinically, it is administered intravenously as a myeloprotective agent alongside cytotoxic regimens, notably in small-cell lung cancer (SCLC). Key advantages include its potential to decrease the incidence and severity of myelosuppression-related adverse events, such as neutropenia, anemia, and thrombocytopenia, while preserving chemotherapy efficacy. Its targeted action on CDK4/6 offers a selective approach to improving patient tolerability and treatment continuity.
Trilaciclib hydrochloride structure
Trilaciclib hydrochloride structure
商品名:Trilaciclib hydrochloride
CAS番号:1977495-97-8
MF:C24H32Cl2N8O
メガワット:519.469882011414
CID:4632335
PubChem ID:124081865

Trilaciclib hydrochloride 化学的及び物理的性質

名前と識別子

    • Trilaciclib hydrochloride
    • Trilaciclib dihydrochloride
    • Trilaciclib (hydrochloride)
    • 4BX07W725T
    • 2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[7,8-dihydropyrazino[5,6]pyrrolo[1,2-d]pyrimidine-9,1//'-cyclohexane]-6-one;dihydrochloride
    • G1T28 dihydrochloride
    • Trilaciclib hydrochloride(G1T28)
    • BCP25727
    • SB19784
    • G1T28 dihydrochloride;Trilaciclib 2HCl
    • G1T28 hydrochloride
    • UNII-4BX07W725T
    • Cosela
    • AT27978
    • 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0,tridecane]-1'(13'),7',9',11'-tetraen-6'-one dihydrochloride
    • 2'-[[5-(4-Methylpiperazin-1-yl)pyridin-2-yl]amino}-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one, hydrochloride (1:2)
    • CED49597
    • AC-36548
    • CHEMBL4650272
    • 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride
    • 1374635-07-0
    • Trilaciclib hydrochloride(G1T28)?
    • D11987
    • TRILACICLIB DIHYDROCHLORIDE [ORANGE BOOK]
    • trilaciclib 2HCl
    • AKOS040740451
    • EX-A4296
    • TRILACICLIB DIHYDROCHLORIDE [WHO-DD]
    • 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0(2),]tridecane]-1'(13'),7',9',11'-tetraen-6'-one dihydrochloride
    • 2'-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'hspiro(cyclohexane-1,9'-pyrazino(1',2':1,5)pyrrolo(2,3-d)pyrimidin)-6'-one dihydrochloride
    • 2'-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one dihydrochloride
    • HY-101467A
    • 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0(2),?]tridecane]-1'(13'),7',9',11'-tetraen-6'-one dihydrochloride
    • 1977495-97-8
    • 12'-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-2',5',11',13'-tetraazaspiro[cyclohexane-1,3'-tricyclo[7.4.0.0(2),]tridecane]-1'(9'),7',10',12'-tetraen-6'-one dihydrochloride
    • Spiro(cyclohexane-1,9'(6'H)-pyrazino(1',2':1,5)pyrrolo(2,3-d)pyrimidin)-6'-one, 7',8'-dihydro-2'-((5-(4-methyl-1-piperazinyl)-2-pyridinyl)amino)-, hydrochloride (1:2)
    • MS-29631
    • Cosela (TN)
    • CS-7942
    • インチ: 1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H
    • InChIKey: BRCYOXKEDFAUSA-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.O=C1C2=CC3=CN=C(NC4C=CC(=CN=4)N4CCN(C)CC4)N=C3N2C2(CN1)CCCCC2

計算された属性

  • せいみつぶんしりょう: 518.207613g/mol
  • どういたいしつりょう: 518.207613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 3
  • 複雑さ: 707
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.2
  • ぶんしりょう: 519.5g/mol

Trilaciclib hydrochloride セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Trilaciclib hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-101467A-1mg
Trilaciclib hydrochloride
1977495-97-8 99.74%
1mg
¥390 2024-04-19
MedChemExpress
HY-101467A-50mg
Trilaciclib hydrochloride
1977495-97-8 99.74%
50mg
¥4000 2024-04-19
DC Chemicals
DC21033-100 mg
Trilaciclib hydrochloride(G1T28)
1977495-97-8 >98%
100mg
$800.0 2022-02-28
ChemScence
CS-7942-5mg
Trilaciclib (hydrochloride)
1977495-97-8 99.24%
5mg
$700.0 2022-04-27
Chemenu
CM213002-5g
2'-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2'1,5]pyrrolo[2,3-d]pyrimidin]-6'-one dihydrochloride
1977495-97-8 97%
5g
$10154 2022-09-29
ChemScence
CS-7942-100mg
Trilaciclib (hydrochloride)
1977495-97-8 99.24%
100mg
$2400.0 2022-04-27
eNovation Chemicals LLC
Y1241210-5mg
Trilaciclib hydrochloride
1977495-97-8 99%
5mg
$1070 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13202-50mg
Trilaciclib hydrochloride
1977495-97-8 99.69%
50mg
¥ 5383 2023-09-07
DC Chemicals
DC21033-100mg
Trilaciclib hydrochloride(G1T28)
1977495-97-8
100mg
$800.0 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13202-5mg
Trilaciclib hydrochloride
1977495-97-8 99.69%
5mg
¥ 1153 2023-09-07

Trilaciclib hydrochloride 関連文献

Trilaciclib hydrochlorideに関する追加情報

Trilaciclib Hydrochloride: A Comprehensive Overview

Trilaciclib hydrochloride, also known as CAS No. 1977495-97-8, is a novel compound that has garnered significant attention in the field of oncology due to its potential as a chemoprotective agent. This compound is primarily investigated for its ability to mitigate chemotherapy-induced myelosuppression, a common and serious side effect of cancer treatments. The development of trilaciclib hydrochloride represents a promising advancement in the quest to improve the quality of life for cancer patients undergoing chemotherapy.

The mechanism of action of trilaciclib hydrochloride involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the cell cycle. By targeting these kinases, trilaciclib hydrochloride can arrest the proliferation of rapidly dividing cells, such as those found in bone marrow, thereby protecting them from the damaging effects of chemotherapy. This selective approach minimizes systemic toxicity while maximizing the protective effect on hematopoietic stem cells.

Recent clinical trials have demonstrated the efficacy and safety profile of trilaciclib hydrochloride. In a phase III trial, patients receiving chemotherapy for metastatic breast cancer experienced significantly reduced incidences of severe neutropenia when treated with trilaciclib hydrochloride. These findings underscore the potential of this compound to serve as a valuable adjunct to standard chemotherapy regimens, particularly for patients at high risk of myelosuppression.

Beyond its chemoprotective properties, ongoing research is exploring the broader therapeutic applications of trilaciclib hydrochloride. Preclinical studies suggest that it may also exhibit direct antitumor activity by targeting cancer cells that rely on CDK4/6 signaling for proliferation. This dual functionality—protecting healthy tissues while potentially attacking cancer cells—positions trilaciclib hydrochloride as a versatile agent in oncology.

The development of trilaciclib hydrochloride has been driven by a deep understanding of cell cycle regulation and its implications in both normal and malignant cells. By leveraging advancements in molecular biology and pharmacology, researchers have refined the compound's structure to optimize its efficacy and minimize off-target effects. The result is a highly specific inhibitor with a favorable safety profile.

In terms of clinical application, trilaciclib hydrochloride is administered intravenously prior to chemotherapy sessions. Its short half-life allows for precise dosing and reduces the risk of cumulative toxicity. This convenient administration schedule makes it an attractive option for integration into existing treatment protocols.

The regulatory landscape surrounding trilaciclib hydrochloride is also evolving rapidly. Regulatory agencies worldwide are closely monitoring ongoing trials to assess its potential for approval across various indications. Positive results from these trials could pave the way for widespread adoption of this innovative therapy.

In conclusion, trilaciclib hydrochloride, CAS No. 1977495-97-8, represents a significant leap forward in cancer therapy. Its unique mechanism of action, robust clinical data, and promising future applications make it a compelling candidate for addressing one of the most challenging aspects of chemotherapy—myelosuppression. As research continues to unfold, the role of trilaciclib hydrochloride in oncology is likely to expand, offering new hope for patients battling cancer.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1977495-97-8)Trilaciclib hydrochloride
A901868
清らかである:99%
はかる:5mg
価格 ($):674.0